molecular formula C6H12N2O B1527282 2-[(3-Hydroxypropyl)amino]propanenitrile CAS No. 1018512-65-6

2-[(3-Hydroxypropyl)amino]propanenitrile

Cat. No. B1527282
M. Wt: 128.17 g/mol
InChI Key: AWJYUIKIPFZJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Hydroxypropyl)amino]propanenitrile, also known as 2-HPAN, is an organic compound that has a wide range of applications in scientific research. It is a versatile compound that can be used in various lab experiments and can be used to study the mechanisms of action of various drugs. 2-HPAN is synthesized from a variety of chemical precursors and has been studied extensively in the scientific literature.

Scientific Research Applications

Surface Functionalization

Aminosilanes, related to 2-[(3-Hydroxypropyl)amino]propanenitrile, are utilized to functionalize silica surfaces. Issues like the loss of silane layers due to hydrolysis in aqueous media were addressed by modifying reaction conditions and the structural features of aminosilanes, enhancing the hydrolytic stability of the functionalized surfaces (Smith & Chen, 2008).

Synthesis of Heterocyclic Substances

2-Arylhydrazononitriles, closely related to the chemical , serve as key synthons in synthesizing a variety of heterocyclic substances with antimicrobial activities. This includes the creation of new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives (Behbehani et al., 2011).

Enzymatic Inhibition

Compounds similar to 2-[(3-Hydroxypropyl)amino]propanenitrile have been shown to inhibit polyamine biosynthesis enzymes, which are crucial in cellular proliferation and differentiation processes (Pankaskie & Scholtz, 1989).

CO2 Adsorption

Aminosilanes functionalized inside nanoporous silica have been evaluated for CO2 adsorption performance, showing that grafting efficiency and adsorption capacity can be significantly influenced by the molecular size and structure of the aminosilanes (Kim & Ko, 2018).

properties

IUPAC Name

2-(3-hydroxypropylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-6(5-7)8-3-2-4-9/h6,8-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJYUIKIPFZJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Hydroxypropyl)amino]propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.